4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C23H19BrN2O4 and a molecular weight of 467.323 g/mol . This compound is notable for its unique structure, which includes a bromobenzoate moiety and a carbohydrazonoyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps. One common synthetic route includes the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-methylphenoxy)acetyl hydrazine. The final step involves the reaction of this intermediate with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound .
Chemical Reactions Analysis
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The carbohydrazonoyl group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. Additionally, the bromobenzoate moiety may interact with cellular receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate include:
- 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- 4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- 4-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
These compounds share similar structural features but differ in the substitution pattern on the phenoxy group, which can influence their chemical reactivity and biological activity .
Properties
CAS No. |
350476-36-7 |
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Molecular Formula |
C23H19BrN2O4 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H19BrN2O4/c1-16-6-2-5-9-21(16)29-15-22(27)26-25-14-17-10-12-18(13-11-17)30-23(28)19-7-3-4-8-20(19)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
RQQGXAYJOJBAJM-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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